1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride
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Overview
Description
1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride is a chemical compound with the molecular formula C7H9ClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride typically involves the reaction of 3-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The mixture is then heated to reflux, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The process often includes steps like solvent recovery and purification to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride: Similar in structure but differs in the position of the chlorine atom.
1-(3-Aminopyridin-4-yl)ethanone;hydrochloride: Contains an amino group instead of a chlorine atom
Uniqueness
1-(3-Chloropyridin-4-yl)ethan-1-amine Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-10-4-7(6)8;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVKDLVTSLSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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